but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Description
Classification as an Ultra-Long-Acting Beta2-Adrenoceptor Agonist (LABA)
Indacaterol (B1671819) is classified as an ultra-long-acting beta-2 adrenoceptor agonist (ultra-LABA or ULABA). wikipedia.orgdovepress.com This classification is based on its prolonged duration of action, which allows for a once-daily administration schedule. nih.gov The pharmacological effects of indacaterol are attributed to its ability to stimulate intracellular adenyl cyclase. drugbank.comtga.gov.au This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cAMP). drugbank.compatsnap.com The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, causing bronchodilation. patsnap.compatsnap.commims.com
The "ultra-long-acting" characteristic is a key feature that distinguishes indacaterol from previous long-acting beta2-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741), which typically require twice-daily administration. wikipedia.orgnih.gov Its 24-hour duration of action is a result of its high affinity for and slow dissociation from the beta-2 adrenoceptors. patsnap.comnih.gov Specifically, it has a high affinity for lipid raft domains within the cell membrane of airway smooth muscle, which contributes to its slow release from the receptor site. drugbank.comnih.gov In vitro studies have demonstrated that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors, a selectivity profile similar to formoterol. drugbank.com Furthermore, it combines this extended duration with a rapid onset of action, typically within five minutes of inhalation. nih.govmims.comnih.gov
| Property | Description | Source |
|---|---|---|
| Mechanism of Action | Selective agonist of beta2-adrenergic receptors, stimulating adenyl cyclase to increase cAMP levels, leading to bronchial smooth muscle relaxation. | patsnap.com, patsnap.com, drugbank.com |
| Classification | Ultra-Long-Acting Beta2-Adrenoceptor Agonist (ultra-LABA). | wikipedia.org, dovepress.com |
| Onset of Action | Rapid, within 5 minutes. | mims.com, nih.gov |
| Duration of Action | Approximately 24 hours. | nih.gov, nih.gov |
| Receptor Selectivity | Over 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors. | drugbank.com |
Research Context and Significance in Respiratory Pharmacology
Indacaterol maleate (B1232345) was developed by Novartis to meet the need for a once-daily maintenance bronchodilator for patients with COPD. drugbank.comwikipedia.org Its development was based on a lipophilicity-based hypothesis aimed at creating an inhaled beta-2 agonist with both a rapid onset and an ultra-long duration of action. novartis.com Bronchodilators are the cornerstone of COPD management, and the convenience of a once-daily therapy was seen as a way to improve patient adherence and outcomes. nih.govnih.gov
The significance of indacaterol in respiratory pharmacology is underscored by extensive clinical research demonstrating its efficacy. nih.gov A review of 12 clinical trials showed that once-daily indacaterol provided significant and clinically important improvements in lung function, as measured by the forced expiratory volume in one second (FEV1). nih.gov These studies found its performance to be at least as good as or better than other long-acting bronchodilators like tiotropium (B1237716), salmeterol, and formoterol. nih.gov Research has consistently shown that indacaterol improves breathlessness, enhances health status, and reduces the need for rescue medication compared to these other agents. nih.govnih.gov
Further research has explored the use of indacaterol in fixed-dose combinations, notably with the long-acting muscarinic antagonist (LAMA) glycopyrrolate. copdfoundation.org Studies on this combination therapy have shown superior improvements in lung function compared to the individual monotherapies, highlighting its role in advancing COPD treatment strategies. copdfoundation.org The introduction of indacaterol has provided a valuable therapeutic option that offers both rapid symptom relief and sustained 24-hour bronchodilation, significantly contributing to the management of airflow obstruction in patients with COPD. patsnap.comnih.gov
| Outcome Measure | Finding Compared to Tiotropium, Salmeterol, and Formoterol | Source |
|---|---|---|
| Lung Function (FEV1) | At least as good as or better than comparators. | nih.gov |
| Breathlessness | Significant improvements. | nih.gov |
| Health Status | At least as good as or better than comparators. | nih.gov |
| Requirement for Rescue Medication | Reduction in requirement compared to all three comparators. | nih.gov |
| Onset of Action | Faster onset of action (within 5 minutes) on the first day of dosing compared to tiotropium. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. |
|---|---|
CAS No. |
753498-25-8 |
Molecular Formula |
C28H32N2O7 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |
InChI Key |
IREJFXIHXRZFER-FTBISJDPSA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Appearance |
White Solid |
melting_point |
195-202°C with decomposition 195 °C (decomposition) |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
7.98e-03 g/L |
Synonyms |
5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationships
The development of indacaterol (B1671819) was a systematic process involving the synthesis and evaluation of numerous analogues to optimize its therapeutic profile. This journey provides a compelling case study in modern medicinal chemistry, highlighting the intricate dance between synthetic feasibility and biological activity.
Strategies for 2-Quinolone Derivatives Synthesis
The 8-hydroxyquinolin-2-one core is a crucial component of indacaterol, and its synthesis has been a subject of considerable research. researchgate.net While various methods exist for the synthesis of quinoline (B57606) and 2-quinolone derivatives, including classical methods like the Friedländer and Knorr syntheses, specific strategies have been adapted for the creation of the particular 8-hydroxy-2-quinolone moiety found in indacaterol. mdpi.comnih.gov
One common approach involves the use of 8-hydroxyquinolin-2(1H)-one as a starting material. semanticscholar.org Functionalization at the C-8 hydroxyl group is a key consideration, although the literature on this specific modification has been historically limited. researchgate.netsemanticscholar.org Triethylamine-mediated O-acylation has been reported as a clean and efficient method for such functionalization. semanticscholar.org
More advanced, one-pot synthetic methodologies have also been developed to construct the 2-quinolone scaffold. These can involve cascade reactions, such as aza-Wittig reactions or palladium-catalyzed processes, to build the heterocyclic ring system efficiently. mdpi.comnih.gov For instance, the reaction of 2-azidobenzaldehydes with various carbonyl compounds can lead to the formation of substituted quinolines through a sequence of Staudinger, Knoevenagel, and aza-Wittig reactions. mdpi.com
| Synthetic Strategy | Key Reactants | Reaction Type | Significance |
| O-acylation | 8-hydroxyquinolin-2(1H)-one, Acyl chloride | Acylation | Functionalization of the C-8 hydroxyl group. semanticscholar.org |
| Aza-Wittig Cascade | 2-azidobenzaldehydes, Carbonyl compounds | Cascade Reaction | Efficient one-pot synthesis of the quinolone core. mdpi.com |
| Palladium-Catalyzed Annulation | Acrylamides, Aryne precursors | C-H Activation/Annulation | Modern method for constructing N-substituted 2-quinolones. nih.gov |
Synthesis of Aminoindan Derivatives
The 2-aminoindan (B1194107) portion of indacaterol is another critical building block. google.com The synthesis of 2-aminoindan and its derivatives is well-documented, often starting from readily available precursors. google.com One established route begins with 1,2-diethylbenzene, which undergoes Friedel-Crafts reactions followed by conversion to an oxime and subsequent reduction to yield the desired 2-amino-5,6-diethylindane (B1589318). newdrugapprovals.org
Alternative synthetic strategies for 2-aminoindan derivatives have also been explored to improve yield and simplify the process. These can include cyclization reactions of specific precursors followed by Hofmann degradation and reduction. google.com
The final step in the synthesis of indacaterol involves the coupling of the 2-amino-5,6-diethylindane with a chiral epoxide derivative of the 8-hydroxy-2-quinolone headgroup. newdrugapprovals.orgnewdrugapprovals.org This epoxide ring-opening reaction is a critical step that establishes the stereochemistry of the final molecule. newdrugapprovals.org
Hybrid Synthetic Strategies for Structural Modification
The quest for novel bronchodilators has led to the development of hybrid synthetic strategies that combine structural elements from different known pharmacophores. For instance, the molecular scaffold of sibenadet (B138698) has been used as a starting point to design libraries of dibasic compounds, leading to the discovery of potent and selective β2-agonists. ebi.ac.uk This approach of creating hybrid molecules allows for the exploration of new chemical space and the potential for improved pharmacological properties.
Structure-Activity Relationship (SAR) Investigations
The potent and long-acting nature of indacaterol is a direct result of meticulous SAR studies. These investigations have systematically explored how modifications to different parts of the molecule affect its binding affinity and functional activity at the β2-adrenoceptor.
Systematic Modification of Indacaterol’s Structural Regions
Researchers have systematically modified the three main structural regions of indacaterol: the 8-hydroxyquinolin-2-one headgroup, the ethanolamine (B43304) linker, and the 5,6-diethyl-2-aminoindan tail. ebi.ac.ukresearchgate.netresearchgate.net These studies have revealed that even minor changes can have a significant impact on the drug's properties.
For example, modifications to the 2-aminoindan moiety, such as altering the substitution pattern at the 5- and 6-positions, were found to influence potency and intrinsic efficacy. acs.org The 5,6-diethyl substitution was ultimately identified as optimal for achieving the desired balance of a rapid onset and long duration of action. researchgate.net Interestingly, an α-methyl aminoindane analogue was found to be 25-fold more potent than indacaterol, demonstrating the sensitivity of the receptor to changes in this region. ebi.ac.ukresearchgate.netresearchgate.net
| Structural Region | Modification | Observed Effect on Activity |
| 2-Aminoindan Tail | 5,6-diethyl substitution | Optimal for rapid onset and long duration. researchgate.net |
| 2-Aminoindan Tail | α-methyl substitution | 25-fold increase in potency. ebi.ac.ukresearchgate.netresearchgate.net |
| Quinolone Headgroup | 3,4-dihydroquinolinone | Similar profile to indacaterol. ebi.ac.ukresearchgate.netresearchgate.net |
| Indan (B1671822) Tail | 5-n-butylindanyl | Similar profile to indacaterol. ebi.ac.ukresearchgate.netresearchgate.net |
Identification of Key Pharmacophore Elements for Beta2-Adrenoceptor Binding
Pharmacophore modeling has been instrumental in identifying the key chemical features of indacaterol and other β2-agonists that are essential for binding to the β2-adrenoceptor. nih.govresearchgate.net These models typically highlight the importance of several key interactions.
A widely accepted pharmacophore model for selective β2-agonists includes five key features:
One hydrogen-bond acceptor: This feature is often associated with the hydroxyl group on the quinolone ring. nih.gov
One hydrogen-bond donor: The benzylic alcohol in the ethanolamine linker is a critical hydrogen-bond donor. nih.gov
Two aromatic rings: Both the quinolone headgroup and the indan tail contribute to hydrophobic interactions within the receptor binding site. nih.gov
One positive ionizable feature: The protonated nitrogen atom in the aminoindan group is crucial for ionic interactions with the receptor. nih.gov
The lipophilicity of the indacaterol molecule, particularly the 5,6-diethylindan tail, is also a critical factor contributing to its long duration of action. newdrugapprovals.org It is believed that the high lipophilicity allows the drug to partition into the lipid bilayer of the cell membrane, creating a local depot from which it can slowly dissociate and continuously stimulate the β2-adrenoceptor. nih.govdrugbank.com
Analog Synthesis and Pharmacological Characterization
The quest to optimize the therapeutic profile of indacaterol has led to the synthesis and evaluation of numerous analogues. These studies have systematically altered each of the three main structural regions of the indacaterol molecule to investigate the impact on its interaction with the β2-adrenoceptor.
Development of Indacaterol Analogues with Enhanced Potency
Systematic modifications of the indacaterol scaffold have yielded analogues with significantly increased potency. One notable discovery was an α-methyl aminoindane analogue, which was found to be 25 times more potent than indacaterol itself. researchgate.netnih.gov This enhancement in potency is attributed to specific structural changes that optimize the molecule's fit and interaction with the β2-adrenoceptor.
In the development process, various parts of the indacaterol molecule were modified. The 8-hydroxyquinolinone head group, the ethanolamine chain, and the 2-aminoindan tail group were all subject to chemical alterations. researchgate.net For instance, researchers created new β2 agonists by utilizing the indacaterol scaffold with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety. dovepress.comtandfonline.com Two of these novel molecules, designated 9g and (R)-18c, emerged as potent and selective β2 agonists. dovepress.comtandfonline.com
Further studies identified that substituting the 2-aminoindan moiety at the 5- and 6-positions was optimal for β2-adrenoceptor agonist activity. researchgate.net The symmetrical substitution with diethyl groups, as seen in indacaterol, was found to provide a desirable balance of potency and intrinsic efficacy. researchgate.net The affinity of these analogues for the β2-adrenoceptor was a key factor in their evaluation, with the 3,4-dihydroquinolinone and 5-n-butylindanyl analogues showing profiles most similar to indacaterol. researchgate.netnih.gov
| Analogue | Modification | Relative Potency to Indacaterol | Key Findings |
|---|---|---|---|
| α-methyl aminoindane analogue | Introduction of an α-methyl group into the amino substituent | 25-fold more potent | Demonstrated an atypical β2-adrenoceptor activation profile. researchgate.netnih.gov |
| 3,4-dihydroquinolinone analogue | Modification of the quinolinone ring | Similar profile | Showed a similar affinity profile to indacaterol for the β2-adrenoceptor. researchgate.netnih.gov |
| 5-n-butylindanyl analogue | Modification of the indanyl group | Similar profile | Exhibited a similar affinity profile to indacaterol for the β2-adrenoceptor. researchgate.netnih.gov |
| Analogue 9g | Indacaterol scaffold with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety | Potent and selective | Showed a rapid onset of action. dovepress.comtandfonline.com |
| Analogue (R)-18c | Indacaterol scaffold with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety | Potent and selective | Demonstrated a duration of action equivalent to salmeterol (B1361061). dovepress.comtandfonline.com |
Exploration of Atypical Beta2-Adrenoceptor Activation Profiles
The investigation into indacaterol analogues has also revealed compounds with unusual mechanisms of action at the β2-adrenoceptor. The highly potent α-methyl aminoindane analogue, for example, displayed a functional profile consistent with that of a "super agonist" that dissociates slowly from the receptor. researchgate.netnih.gov This slow dissociation is a desirable characteristic for a long-acting bronchodilator.
Functional studies are crucial in characterizing these atypical profiles. Assays measuring the elevation of cyclic AMP (cAMP) in cells that endogenously express the β2-adrenoceptor are used to determine the intrinsic efficacy of these new compounds. researchgate.net The onset and duration of action are further assessed using in vitro models such as the superfused, electrically stimulated guinea-pig tracheal strip assay. researchgate.net These studies have helped to rationalize the observed pharmacological effects by considering factors like lipophilicity, potency, and intrinsic efficacy. researchgate.net
Stereochemical Considerations in Indacaterol Synthesis
The stereochemistry of indacaterol is a critical aspect of its synthesis and pharmacological activity. The molecule possesses a chiral center at the benzylic carbon of the ethanolamine side chain, and the (R)-enantiomer is the pharmacologically active isomer.
The synthesis of indacaterol requires precise control over this stereocenter to ensure the final product is enantiomerically pure. One synthetic approach involves the use of a chiral intermediate, 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one. newdrugapprovals.org The epoxide ring of this intermediate is then opened by reacting it with 2-amino-(5,6-diethyl)-indan. newdrugapprovals.orggoogle.com However, this ring-opening reaction is not entirely regioselective and can produce impurities. newdrugapprovals.orggoogle.com
Molecular and Cellular Pharmacology of Indacaterol Maleate
Beta2-Adrenoceptor Interaction Kinetics and Selectivity
Indacaterol (B1671819) maleate (B1232345) exerts its therapeutic effects by selectively targeting and activating β₂-adrenergic receptors, which are predominantly found on airway smooth muscle cells. Its interaction with these receptors is characterized by specific binding kinetics, affinity, selectivity, and intrinsic efficacy.
In vitro studies have characterized indacaterol's affinity for the β₂-adrenoceptor. Using radioligand binding assays, indacaterol exhibits a pKi value of 5.48 for the human β₂-adrenoceptor selleck.cntargetmol.comselleckchem.comselleckchem.com. While its affinity for the β₁-adrenoceptor is higher (pKi of 7.36), its functional selectivity as an agonist favors the β₂-subtype selleck.cntargetmol.comselleckchem.comselleckchem.com.
Investigations into receptor binding kinetics have explored the dissociation rates (koff) and residency time of indacaterol at the β₂-AR. Although indacaterol demonstrates a relatively shorter residency time at the receptor compared to salmeterol (B1361061), its prolonged duration of action (up to 24 hours) is not solely attributable to slow receptor dissociation nih.gov. Instead, factors such as lipophilicity and intrinsic efficacy contribute significantly to its sustained effect researchgate.netacs.org.
Indacaterol maleate displays a favorable selectivity profile, demonstrating significantly greater agonist activity at β₂-adrenoceptors compared to β₁- and β₃-adrenoceptors tga.gov.audrugbank.cominvivochem.comeuropa.eueuropa.eu. In vitro studies indicate that indacaterol possesses more than 24-fold greater agonist activity at β₂-receptors compared to β₁-receptors and approximately 20-fold greater agonist activity compared to β₃-receptors tga.gov.audrugbank.cominvivochem.comeuropa.eueuropa.eu. Other studies report selectivity ratios of 28-fold against β₁ and 22-fold against β₃ receptors nih.gov. This high degree of selectivity for β₂-ARs is crucial for its therapeutic application, as it minimizes potential off-target effects on the cardiovascular system mediated by β₁-ARs.
Indacaterol is characterized as a potent agonist with high intrinsic efficacy at the human β₂-adrenoceptor researchgate.netacs.orgdrugbank.cominvivochem.commedscape.com. It is described as an "almost full" or "nearly full" agonist, meaning it can elicit a maximal response comparable to that of a reference full agonist like isoprenaline, although in some models, its maximal effect (Emax) has been quantified relative to isoprenaline or other agonists selleckchem.comresearchgate.netnih.gov. For instance, in human small airways, indacaterol's Emax has been reported as 73% of the maximum effect of isoprenaline researchgate.net. In human airway smooth muscle (ASM) cells, it shows an Emax of 48% selleckchem.com.
The mechanism of receptor activation involves indacaterol binding to the β₂-AR, inducing a conformational change that leads to the activation of the stimulatory G-protein, Gs mdpi.comnih.govwikipedia.org. This activation, in turn, stimulates the enzyme adenylate cyclase mdpi.comnih.govwikipedia.orgpatsnap.com.
Table 1: Beta-Adrenoceptor Binding Affinity and Selectivity of Indacaterol
| Receptor Subtype | Affinity (pKi) | Selectivity (Agonist Activity Ratio β₂:β₁) | Selectivity (Agonist Activity Ratio β₂:β₃) |
| β₁-Adrenoceptor | 7.36 | N/A | N/A |
| β₂-Adrenoceptor | 5.48 | N/A | N/A |
| β₃-Adrenoceptor | Not specified | N/A | N/A |
Note: pKi values indicate binding affinity. Agonist activity ratios reflect functional selectivity. Higher pKi values generally indicate higher binding affinity.
Table 2: Intrinsic Efficacy of Indacaterol
| Model System / Assay | Efficacy Metric | Value | Reference(s) |
| Human small airways | Emax | 73% | targetmol.comselleckchem.comresearchgate.net |
| Rat small airways | Emax | 53% | targetmol.comselleckchem.com |
| Human airway smooth muscle (ASM) cells | Emax | 48% | selleckchem.com |
| Relative to Isoprenaline | Emax | 73% | researchgate.net |
| Relative to Isoprenaline | Intrinsic Activity | 1.03 | selleckchem.com |
Intracellular Signal Transduction Pathways
Following binding and activation of the β₂-AR, indacaterol initiates a cascade of intracellular events that ultimately result in the relaxation of airway smooth muscle.
The primary intracellular signaling pathway activated by indacaterol involves the stimulation of adenylate cyclase (AC) tga.gov.audrugbank.cominvivochem.comeuropa.eueuropa.eumedscape.commdpi.comnih.govwikipedia.orgpatsnap.commedchemexpress.comdovepress.comnih.gov. Upon activation of the β₂-AR by indacaterol, the associated Gs protein stimulates AC, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) drugbank.commdpi.comnih.govwikipedia.org. Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) mdpi.comnih.govnih.gov. PKA then phosphorylates various downstream targets, including myosin light-chain kinase, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation drugbank.commdpi.comnih.govwikipedia.org. Studies have demonstrated significant elevations in intracellular cAMP levels in response to indacaterol nih.gov.
Beyond the canonical cAMP pathway, indacaterol's interaction with the β₂-AR may also influence other intracellular signaling cascades. Activation of β₂-ARs can lead to G protein-independent signaling pathways involving β-arrestins nih.gov. Indacaterol has been shown to inhibit NF-κB activity in a β-arrestin2-dependent manner, which may contribute to its effects on lung inflammation and damage medchemexpress.com. Furthermore, the β₂-AR signaling complex is associated with L-type calcium channels, and PKA activation can also influence calcium handling and other cellular processes wikipedia.org. There is also a suggestion of functional antagonism between the β₂-AR and muscarinic receptors, potentially involving protein kinase C (PKC) or Gi protein-mediated inhibition of adenylate cyclase, although the precise extent of this interaction with indacaterol requires further elucidation ersnet.org.
Compound List:
Indacaterol maleate
Indacaterol
Adenosine triphosphate (ATP)
Cyclic adenosine monophosphate (cAMP)
Protein kinase A (PKA)
Myosin light-chain kinase
Adenylate cyclase (AC)
G-protein (Gs, Gi)
β-arrestin2
NF-κB
Protein kinase C (PKC)
L-type calcium channel
Formoterol (B127741) (Reference compound)
Salmeterol (Reference compound)
Salbutamol (Reference compound)
Isoprenaline (Reference compound)
Epinephrine (Adrenaline)
Inhibition of NF-κB Activity and Associated Cellular Responses
Indacaterol maleate has demonstrated an ability to modulate inflammatory signaling pathways relevant to respiratory diseases. Specifically, research indicates that indacaterol can inhibit the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of inflammatory gene expression. Studies have shown that indacaterol pretreatment can suppress the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of inhibitor of κB alpha (IκBα) and inhibitor of NF-κB kinase alpha/beta (IKKα/β) nih.govnih.govresearchgate.net. This suppression leads to decreased nuclear translocation of NF-κB, thereby reducing the expression of NF-κB target genes nih.govnih.govresearchgate.net.
The mechanism underlying this inhibition involves β-arrestin-2, which mediates the internalization of the Adrenergic Beta-2 Receptor (ADRB2) following indacaterol treatment. β-arrestin-2 also binds to IκBα, further inhibiting NF-κB activity nih.govnih.govresearchgate.net. This action is proposed to contribute to preventing further lung damage and improving lung function in patients with COPD by mitigating inflammatory processes nih.govnih.govresearchgate.net.
Effects on Matrix Metalloproteinase (MMP-9) Expression and Activity
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is an enzyme implicated in extracellular matrix degradation, tissue remodeling, and inflammatory cell migration, processes relevant to COPD pathogenesis nih.govresearchgate.netresearchgate.netnih.gov. Indacaterol maleate has been shown to inhibit the expression and activity of MMP-9. Studies utilizing human fibrosarcoma (HT1080) cells have demonstrated that indacaterol significantly reduces TNF-α-induced MMP-9 expression at both the messenger RNA (mRNA) and protein levels nih.govnih.govresearchgate.netresearchgate.net.
Experimental investigations have confirmed that indacaterol treatment leads to a decrease in MMP-9 mRNA expression, as assessed by quantitative real-time PCR, and a reduction in MMP-9 protein expression and activity, evaluated through gelatin zymography and Western blot researchgate.net. By suppressing the IKK/NF-κB activation pathway, indacaterol effectively curtails the induction of MMP-9, a key NF-κB target gene. This inhibitory effect on MMP-9 expression and activity suggests a potential role for indacaterol in modulating the cellular invasiveness and migratory capabilities that are associated with inflammatory conditions and tissue remodeling in the airways nih.govresearchgate.netresearchgate.net.
Molecular Basis of Prolonged Receptor Activation and Bronchodilation
The sustained bronchodilatory effect of indacaterol maleate, allowing for once-daily dosing, is a key distinguishing feature compared to shorter-acting β₂-agonists. This prolonged action is understood to be influenced by its interaction with cell membranes and its receptor binding characteristics.
High Affinity for Lipid Raft Domains in Airway Membranes
Indacaterol maleate exhibits a high affinity for lipid raft domains within airway cell membranes drugbank.commedicaldialogues.inresearchgate.netnih.govresearchgate.net. Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which play crucial roles in signal transduction and protein localization. Studies comparing indacaterol to salmeterol, another long-acting β₂-agonist, have revealed that indacaterol possesses approximately twofold greater membrane affinity for these raft domains nih.govresearchgate.net. This preferential partitioning into lipid rafts is hypothesized to contribute to indacaterol's rapid onset and extended duration of therapeutic effect, potentially by influencing its availability and interaction with the β₂-adrenoceptor nih.govresearchgate.net.
Mechanisms of Slow Receptor Dissociation
The prolonged duration of action for long-acting β₂-adrenoceptor agonists (LABAs) has often been attributed to slow dissociation rates from the β₂-adrenoceptor, leading to sustained receptor activation. Indacaterol maleate has been described in some contexts as achieving its long-acting profile due to high affinity to lipid raft domains and slow dissociation from receptors drugbank.commedicaldialogues.inresearchgate.net.
However, specific investigations into the receptor binding kinetics of β₂-adrenoceptor agonists have presented a more nuanced view. One study indicated that slow receptor dissociation may not be the primary determinant of the duration of action for inhaled LABAs like indacaterol nih.gov. This research suggested that indacaterol might actually have a shorter residency time at the receptor compared to salmeterol, despite indacaterol's once-daily dosing regimen and salmeterol's twice-daily administration nih.gov. This finding implies that other factors, such as the drug's interaction with lipid rafts and its intrinsic efficacy, may play a more significant role in its prolonged pharmacological effects than solely slow receptor dissociation nih.govresearchgate.netnih.gov. The precise interplay of these molecular interactions continues to be an area of research for fully elucidating indacaterol's long-acting mechanism.
Preclinical Pharmacokinetic and Drug Interaction Mechanisms
Drug Transporter Interactions (in vitro)
The interaction of indacaterol (B1671819) with various drug transporters has been assessed in vitro to understand its potential as a substrate or inhibitor of these proteins, which can influence drug absorption, distribution, and elimination.
In vitro studies have characterized indacaterol's relationship with key efflux transporters, which are crucial for limiting the intracellular accumulation of xenobiotics.
P-glycoprotein (P-gp): Indacaterol is identified as a low-affinity substrate for the efflux pump P-gp. fda.govrxlist.comwikidoc.orgtga.gov.aueuropa.eu While P-gp is involved in its transport, indacaterol has negligible potential to inhibit P-gp at clinically achieved concentrations. e-lactancia.orgrxlist.com
MRP2 and BCRP: In vitro investigations have indicated that indacaterol is unlikely to cause significant inhibition of other important efflux transporters like Multidrug Resistance-associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). rxlist.come-lactancia.orgdrugs.comtga.gov.aurxlist.com
The potential for indacaterol to interact with uptake transporters, specifically the human Organic Cationic Transporters (hOCT1 and hOCT2), has also been evaluated. In vitro data suggest that indacaterol is unlikely to significantly inhibit hOCT1 and hOCT2 at systemic exposure levels achieved in clinical practice. rxlist.comwikidoc.orge-lactancia.orgdrugs.comtga.gov.au One study reported that indacaterol at a concentration of 5 μM resulted in a maximal inhibition of 26% for hOCT1 and 19% for hOCT2. europa.eu
| Transporter | Type | Interaction Finding |
|---|---|---|
| P-glycoprotein (P-gp) | Efflux Pump | Low-affinity substrate. fda.govrxlist.comtga.gov.au Negligible potential for inhibition. e-lactancia.org |
| MRP2 | Efflux Pump | Unlikely to cause significant inhibition. rxlist.come-lactancia.orgtga.gov.au |
| BCRP | Efflux Pump | Unlikely to cause significant inhibition. rxlist.come-lactancia.orgtga.gov.au |
| hOCT1 | Organic Cationic Transporter | Unlikely to cause significant inhibition. rxlist.come-lactancia.orgtga.gov.au At 5 μM, inhibition was 26%. europa.eu |
| hOCT2 | Organic Cationic Transporter | Unlikely to cause significant inhibition. rxlist.come-lactancia.orgtga.gov.au At 5 μM, inhibition was 19%. europa.eu |
Studies on Multidrug and Toxin Extrusion Transporters (hMATE1, hMATE2K)
In vitro investigations have been conducted to determine the inhibitory potential of indacaterol on the human multidrug and toxin extrusion transporters, hMATE1 and hMATE2K. These transporters are crucial for the renal secretion of organic cations.
Studies using human embryonic kidney cells demonstrated that indacaterol inhibits hMATE1 and hMATE2K in a concentration-dependent manner. fda.gov Indacaterol was found to maximally inhibit the transport activity of hMATE1 by 99% at a concentration of 50 µM and hMATE2K by 83% at 25 µM. europa.eu The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 1.26 µM for hMATE1 and 26.5 µM for hMATE2K. europa.eu
Despite this inhibitory activity in laboratory settings, further analysis indicated that indacaterol is unlikely to cause significant inhibition of hMATE1 and hMATE2K in a clinical context. e-lactancia.orgtga.gov.aufda.gov The systemic exposure levels of indacaterol achieved in therapeutic use are considerably lower than the concentrations required to produce significant inhibition of these transporters. e-lactancia.orgeuropa.eueuropa.eu Therefore, the potential for clinically relevant drug-drug interactions mediated by the inhibition of hMATE1 and hMATE2K is considered negligible. e-lactancia.orgresearchgate.netfda.gov
| Transporter | IC50 Value (µM) | Maximum Inhibition (%) | Concentration for Max Inhibition (µM) |
| hMATE1 | 1.26 | 99 | 50 |
| hMATE2K | 26.5 | 83 | 25 |
| Data derived from in vitro studies on the inhibitory effect of indacaterol on hMATE transporters. europa.eu |
Mechanistic Investigations of Drug-Drug Interactions (in vitro)
Impact of Enzyme and Transporter Inhibitors on Indacaterol Clearance
In vitro studies have identified the primary pathways involved in the clearance of indacaterol. The main cytochrome P450 isoenzyme responsible for the hydroxylation of indacaterol is CYP3A4. europa.eueuropa.eu Additionally, the UGT1A1 isoform is the key contributor to the formation of the phenolic O-glucuronide, a major metabolite. tga.gov.aufda.goveuropa.eu Indacaterol is also recognized as a low-affinity substrate for the efflux transporter P-glycoprotein (P-gp). tga.gov.aueuropa.euresearchgate.net
To understand the clinical relevance of these pathways, drug interaction studies were performed using potent inhibitors of CYP3A4 and P-gp. While these are clinical studies, they were designed to mechanistically probe the impact of inhibiting the pathways identified in vitro. Co-administration of indacaterol with strong inhibitors led to measurable increases in systemic exposure.
For instance, using verapamil (B1683045) as a prototypical P-gp inhibitor resulted in a 1.4- to 2-fold increase in the area under the curve (AUC) and a 1.5-fold increase in the maximum concentration (Cmax). e-lactancia.orgmedsinfo.com.au The combined inhibition of both P-gp and CYP3A4 by the potent dual inhibitor ketoconazole (B1673606) resulted in a 2-fold increase in AUC and a 1.4-fold increase in Cmax. medsinfo.com.au Similarly, ritonavir, another dual inhibitor of CYP3A4 and P-gp, increased indacaterol AUC by 1.7-fold, though Cmax was not significantly affected. fda.gov Co-administration with erythromycin, a CYP3A4 inhibitor, led to a 1.4- to 1.6-fold increase in AUC and a 1.2-fold rise in Cmax. e-lactancia.orgmedsinfo.com.au
These findings confirm that the systemic clearance of indacaterol is influenced by both CYP3A4 and P-gp activities. medsinfo.com.au The approximately two-fold increase in AUC observed with a strong dual inhibitor like ketoconazole is considered to represent the maximal impact of combined inhibition. europa.eumedsinfo.com.au
| Inhibitor | Primary Target(s) | Effect on Indacaterol AUC | Effect on Indacaterol Cmax |
| Ketoconazole | CYP3A4 & P-gp (Strong Dual) | 1.9 to 2-fold increase fda.govmedsinfo.com.au | 1.3 to 1.4-fold increase fda.govmedsinfo.com.au |
| Ritonavir | CYP3A4 & P-gp (Dual) | 1.7-fold increase fda.gov | Unaffected fda.gov |
| Verapamil | P-gp | 1.4 to 2-fold increase e-lactancia.orgmedsinfo.com.au | 1.5-fold increase e-lactancia.orgmedsinfo.com.au |
| Erythromycin | CYP3A4 | 1.4 to 1.6-fold increase e-lactancia.orgmedsinfo.com.au | 1.2-fold increase e-lactancia.orgmedsinfo.com.au |
| Summary of clinical drug-drug interaction studies investigating the impact of inhibiting pathways identified in vitro. |
Predictive Models for Potential Pharmacokinetic Interactions (based on in vitro data)
Physiologically-based pharmacokinetic (PBPK) models are computational tools used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com These in silico models integrate physicochemical properties of the drug with in vitro data on metabolism and transport to simulate pharmacokinetic profiles and predict potential drug-drug interactions (DDIs). mdpi.comdiva-portal.org This approach is valuable in drug development for quantitatively forecasting the impact of inhibitors or inducers on a drug's pharmacokinetics. frontiersin.org
For indacaterol, a PBPK model has been developed to simulate its pharmacokinetic properties following inhalation. researchgate.net Such a model incorporates the in vitro data regarding its metabolism via CYP3A4 and UGT1A1 and its transport by P-gp. By inputting these parameters, the model can predict plasma concentration curves. researchgate.net
These predictive models can then be used to simulate the effects of co-administering other drugs that are known inhibitors or inducers of CYP3A4 or P-gp. The models generate predicted ratios for AUC and Cmax in the presence versus the absence of the interacting drug. mdpi.comfrontiersin.org This allows for a quantitative prediction of DDI risk before conducting extensive clinical trials. For example, a PBPK model for indacaterol could be used to simulate the impact of a wide range of CYP3A4 inhibitors, helping to prioritize which potential interactions might warrant a dedicated clinical study. The development and validation of these models against observed clinical data, such as the interaction studies with ketoconazole and verapamil, confirm their utility as powerful predictive tools in drug development. frontiersin.orgresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Indacaterol Maleate
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of Indacaterol (B1671819) maleate (B1232345). These techniques provide excellent separation and quantification capabilities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of HPLC methods for Indacaterol maleate involves a systematic approach to optimize various parameters to achieve the desired analytical performance. Validation is conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.
Several studies have focused on developing simple, sensitive, and accurate HPLC methods. zenodo.orgijpsjournal.com For instance, one method utilized a mobile phase of Methanol (B129727): water (90:10) with the pH adjusted to 3.0, and detection was carried out at a λmax of 260 nm. zenodo.orgijpsjournal.com The validation of these methods typically includes parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). zenodo.orgijpsjournal.com Linearity is often established over a concentration range of 10 to 50 µg/ml. zenodo.orgijpsjournal.com The accuracy of these methods is confirmed by recovery studies, with results generally falling within the range of 99.97-100.4%. ijpsjournal.com Precision is assessed through intraday and interday variations, with the relative standard deviation (%RSD) being well within the acceptable limit of less than 2%. ijpsjournal.com The robustness of the methods is also tested by intentionally varying parameters like flow rate and wavelength. ijpsjournal.com
Reversed-Phase HPLC (RP-HPLC) Optimization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed chromatographic technique for the analysis of Indacaterol maleate due to its versatility and applicability to a wide range of compounds. Optimization of RP-HPLC methods is crucial for achieving good resolution, satisfactory retention times, and theoretical plates. ijpsjournal.com
Various mobile phase compositions have been tested to optimize the separation. A common mobile phase consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer. ijpsjournal.comnih.gov For example, a mobile phase of Methanol: Phosphate Buffer (75:25) with a pH of 6.8 has been shown to provide good separation on a Phenomenex C18 column. ijpsjournal.com Another optimized method for the simultaneous determination of Indacaterol maleate and Glycopyrronium (B1196793) bromide used a mobile phase of acetonitrile and 30 mM phosphate buffer (pH 3.5) in a 30:70 (v/v) ratio with a flow rate of 2 mL/min on a monolithic C18 column. nih.gov The selection of the stationary phase, such as a C18 column, is also a critical parameter in method optimization. ijpsjournal.comnih.gov
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Mobile Phase | Methanol: Phosphate Buffer (75:25), pH 6.8 ijpsjournal.com | Acetonitrile: 30 mM Phosphate Buffer (30:70, v/v), pH 3.5 nih.gov |
| Column | Phenomenex C18 (250mm x 4.6ID, 5 micron) ijpsjournal.com | Onyx monolithic C18 (100 x 4.6 mm) nih.gov |
| Flow Rate | 1.0 ml/min ijpsjournal.com | 2 mL/min nih.gov |
| Detection Wavelength | 260 nm ijpsjournal.com | 210 nm nih.gov |
| Retention Time | 4.3 min ijpsjournal.com | < 3 min (total analysis time) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
For applications requiring very high sensitivity, such as the analysis of Indacaterol in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry.
LC-MS/MS methods have been developed and validated for the quantification of Indacaterol in human plasma and urine. researchgate.netijpacr.com These methods often involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the complex biological matrix. researchgate.netresearchgate.net For instance, an in-house developed HPLC-MS/MS bioassay used ethyl acetate (B1210297) for LLE to extract Indacaterol from plasma samples. researchgate.net The chromatographic separation is typically performed on a C18 column. researchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net Validated calibration curves for LC-MS/MS methods have demonstrated linearity over a wide range, such as 0.075–100 ng/mL. researchgate.netijpacr.com
A recently developed UPLC-MS/MS method allows for the simultaneous determination of Glycopyrronium and Indacaterol in human plasma with calibration ranges of 1-200 pg/mL and 2-250 pg/mL, respectively. anapharmbioanalytics.com This method utilizes a solid-phase extraction procedure and offers the advantages of reduced blood volume requirements and faster analysis time. anapharmbioanalytics.com
Spectroscopic and Spectrofluorimetric Methods
Spectroscopic techniques offer a simpler and more rapid alternative to chromatographic methods for the quantitative analysis of Indacaterol maleate, particularly in bulk and pharmaceutical dosage forms.
Ultraviolet (UV) Spectrophotometry and Difference Absorption Spectroscopy
UV spectrophotometry is a straightforward and cost-effective technique for the determination of Indacaterol maleate. The method is based on the measurement of the absorbance of the drug in a suitable solvent at its wavelength of maximum absorption (λmax). For Indacaterol maleate, the λmax is typically observed around 259-260 nm in methanol. zenodo.orgijpsjournal.comresearchgate.net The absorbance-concentration plot has been shown to be rectilinear over a range of 1.0-10.0 µg/mL. researchgate.netnih.gov
Difference absorption spectroscopy is another spectrophotometric approach that has been developed. ijpacr.comijpsr.info This method is based on the measurement of the difference in absorbance of Indacaterol maleate in acidic (0.1 N HCl) and basic (0.1 N NaOH) media. ijpacr.comijpsr.info The difference spectrum shows a maximum and a minimum at specific wavelengths, for example, at 274.6 nm and 257.8 nm, respectively. ijpacr.comijpsr.info This technique offers enhanced specificity compared to direct UV spectrophotometry.
| Parameter | UV Spectrophotometry | Difference Absorption Spectroscopy |
|---|---|---|
| Principle | Direct measurement of absorbance in methanol researchgate.netnih.gov | Measurement of absorbance difference in 0.1 N HCl and 0.1 N NaOH ijpacr.comijpsr.info |
| λmax / Wavelengths | 259 nm researchgate.netnih.gov | 274.6 nm (maxima) and 257.8 nm (minima) ijpacr.comijpsr.info |
| Linearity Range | 1.0-10.0 µg/mL researchgate.netnih.gov | 1.0-16.0 µg/mL ijpacr.com |
| LOD | 0.078 µg/mL researchgate.netnih.gov | - |
| LOQ | 0.238 µg/mL researchgate.netnih.gov | - |
Spectrofluorimetric Determination
Spectrofluorimetry is a highly sensitive spectroscopic technique that has been successfully applied to the determination of Indacaterol maleate. researchgate.netsigmaaldrich.com This method is based on the measurement of the native fluorescence of the compound. researchgate.netnih.gov
In a developed spectrofluorimetric method, the native fluorescence of Indacaterol maleate in methanol was measured at an emission wavelength of 358 nm after excitation at 258 nm. researchgate.netnih.gov This method demonstrated a significantly wider linear range of 1.0-40.0 ng/mL and much lower detection and quantification limits (LOD of 0.075 ng/mL and LOQ of 0.226 ng/mL) compared to spectrophotometric methods. researchgate.netnih.gov The high sensitivity of this method makes it particularly suitable for the analysis of very low concentrations of the drug. ijpsr.info An HPLC method with fluorescence detection was found to be 50 times more sensitive than with UV detection. ijpacr.comijpsr.info
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of indacaterol, offering advantages such as high efficiency, small sample volume requirements, and reduced solvent consumption. ijraset.com
A validated CE method for the determination of indacaterol in capsules has been developed, demonstrating its suitability for quality control purposes. nih.gov The separation was achieved on an uncoated fused-silica capillary using a background electrolyte composed of 20 mmol L-1 sodium tetraborate (B1243019) buffer with 15% (v/v) methanol at a pH of 10.0. nih.gov Key parameters for this method included an applied potential of 20 kV and a detection wavelength of 200 nm. nih.gov
To enhance sensitivity, particularly for bioanalytical applications, field-amplified sample stacking (FASS) has been successfully coupled with CE for the simultaneous determination of indacaterol and glycopyrronium in inhaler capsules and biological matrices like human plasma and urine. researchgate.net This method utilized a 65 mM phosphate buffer at pH 5.5 and detection at 195 nm, achieving separation in under 5 minutes. researchgate.net
The table below summarizes the operational parameters of a reported capillary electrophoresis method for indacaterol analysis. nih.gov
| Parameter | Condition |
| Capillary | Uncoated fused-silica (50 cm effective length, 75 µm i.d.) |
| Background Electrolyte | 20 mmol L-1 Sodium Tetraborate Buffer, 15% (v/v) Methanol |
| pH | 10.0 |
| Applied Potential | 20 kV |
| Injection | 10 s at 50 mbar |
| Temperature | 25 °C |
| Detection Wavelength | 200 nm |
| Reference | nih.gov |
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is crucial for ensuring the safety and efficacy of pharmaceutical products. These methods can distinguish the intact active pharmaceutical ingredient (API) from its degradation products that may form during storage or under stress conditions.
Forced degradation studies are performed under more severe conditions than accelerated stability testing and are a regulatory requirement for drug development. nih.govresearchgate.net Following the International Council for Harmonisation (ICH) guidelines, indacaterol maleate has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure, to understand its degradation pathways. nih.govijpsjournal.comeurekaselect.com
Studies have shown that indacaterol maleate is susceptible to degradation under hydrolytic (acidic and basic) conditions. nih.govijpsjournal.comijpsjournal.comijpsjournal.com One study reported significant degradation in both 0.1N HCl and under alkaline conditions. ijpsjournal.com In contrast, the compound was found to be relatively stable under photolytic, oxidative, and thermal stress. nih.govresearchgate.net
The table below summarizes the findings from various stress degradation studies on indacaterol maleate.
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | Significant Degradation | nih.govijpsjournal.com |
| Base Hydrolysis | 0.1N NaOH | Significant Degradation | nih.govijpsjournal.com |
| Oxidative | 3% H₂O₂ | 8% Degradation | |
| Photolytic | 1.2 million lux-hours | <2% Degradation | |
| Thermal | Heat | Stable | nih.gov |
The characterization of degradation products (DPs) is a critical step in establishing the stability profile of a drug. Advanced techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) are employed for this purpose. nih.gov
In one comprehensive study, indacaterol was subjected to forced degradation, and the resulting products were analyzed using UPLC-Q-TOF-MS/MS. nih.govresearchgate.net A total of three degradation products (DP1, DP2, and DP3) were identified and characterized under acidic, basic, and neutral hydrolytic conditions. nih.govresearchgate.net The study successfully proposed fragmentation pathways for these degradation products based on accurate mass measurements. researchgate.net The separation of indacaterol from its degradation products demonstrates the specificity of the developed stability-indicating methods. ijpsjournal.comeurekaselect.com
Method Validation Strategies
Validation of analytical methods is essential to ensure that they are suitable for their intended purpose. The validation process is guided by the ICH Q2(R1) guidelines, which outline the necessary parameters to be evaluated. ijraset.comijpsr.infonih.gov
Analytical methods developed for indacaterol maleate are routinely validated for linearity, precision, accuracy, and specificity. ijpsjournal.com
Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For indacaterol, linearity has been established across various concentration ranges using different analytical techniques. For instance, an HPLC-UV method demonstrated linearity in the range of 10 to 50 µg/mL with a correlation coefficient (r²) of 0.9993. ijpsjournal.comijpsjournal.comijpsjournal.comijpsjournal.com Another HPLC method with fluorescence detection showed linearity from 0.05 to 5.0 µg/mL. ijpsr.info A capillary electrophoresis method was found to be linear between 2.50 µg/mL and 20.00 µg/mL. nih.gov
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For indacaterol methods, precision is typically expressed as the Relative Standard Deviation (%RSD), with acceptance criteria usually being not more than 2.0%. ijpsjournal.comijpsjournal.com Studies have consistently reported %RSD values well within this limit for both intra-day and inter-day precision assessments. ijpsjournal.comijpsjournal.comijpsr.info
Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample and the recovery percentage is calculated. For indacaterol, accuracy studies have shown high recovery rates, often between 99.39% and 100.4%, which fall within the acceptable limits set by ICH guidelines. ijpsjournal.comijpsjournal.comijpsjournal.comijpda.org
Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. In the context of indacaterol, stability-indicating HPLC methods have demonstrated good separation of the parent drug from its degradation products, confirming the specificity of the method. ijpsjournal.comeurekaselect.com
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. ijraset.com
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijraset.com The sensitivity of the method for indacaterol analysis varies significantly with the detection technique employed. For example, HPLC methods with fluorescence detection offer much lower LOD and LOQ values compared to those with UV detection, indicating higher sensitivity. ijraset.comijpsr.info
The following table presents a comparison of LOD and LOQ values for indacaterol maleate obtained by different analytical methods.
| Analytical Method | Detection | LOD | LOQ | Reference |
| HPLC | UV | 0.17 µg/mL | 0.52 µg/mL | ijpsjournal.comijpsjournal.com |
| HPLC | UV | 0.146 µg/mL | 0.442 µg/mL | ijpsjournal.com |
| HPLC | UV | 0.116 µg/mL | 0.352 µg/mL | ijpsr.infoijpacr.com |
| HPLC | Fluorescence | 0.009 µg/mL | 0.026 µg/mL | ijraset.comijpsr.info |
| Spectrophotometry | UV | 0.078 µg/mL | 0.238 µg/mL | nih.gov |
| Spectrofluorimetry | Fluorescence | 0.075 ng/mL | 0.226 ng/mL | nih.gov |
| Capillary Electrophoresis | UV | 0.011 µg/mL | 0.037 µg/mL | nih.govnih.gov |
| Monolithic LC | UV | 0.06 µg/mL | 0.16 µg/mL | d-nb.info |
Compound Names
Robustness and Ruggedness Testing of Analytical Procedures
The reliability of an analytical method under various conditions is paramount for its successful implementation in quality control and research. Robustness and ruggedness are key parameters evaluated during method validation to ensure performance is unaffected by minor, deliberate variations in method parameters.
Robustness testing assesses the method's capacity to remain unaffected by small, deliberate changes in analytical conditions. For high-performance liquid chromatography (HPLC) methods developed for indacaterol maleate, this often involves varying parameters such as the flow rate of the mobile phase and the detection wavelength. ijpsjournal.com Studies have shown that for a given RP-HPLC method, altering the flow rate by ±0.1 ml/min and the detection wavelength by ±2 nm resulted in a relative standard deviation (RSD) of less than 2%, demonstrating the method's robustness. ijpsjournal.com Similarly, another study confirmed that intentional variations in flow rate and wavelength were within a 2% RSD, satisfying ICH guidelines. ijpsjournal.com Capillary electrophoresis methods have also been tested for robustness by altering factors like pH, buffer concentration, methanol percentage, applied voltage, and column temperature. nih.gov
Ruggedness , also known as intermediate precision, evaluates the reproducibility of the test results under various external conditions, such as using different analysts, instruments, or performing the analysis on different days. ijpsjournal.comwisdomlib.org For indacaterol maleate, ruggedness has been demonstrated by having different analysts perform the assay, with the resulting RSD values falling within the acceptable limit of 2%. ijpsjournal.com This indicates that the analytical method is reproducible and can be reliably transferred between different laboratory settings.
A summary of parameters often tested for robustness in HPLC methods for indacaterol maleate is presented below.
| Parameter | Variation | Acceptance Criteria (Typical) |
| Mobile Phase Flow Rate | ± 0.1 mL/min | RSD < 2% |
| Detection Wavelength | ± 2 nm | RSD < 2% |
| Mobile Phase Composition | ± 2-5% | Consistent peak shape and retention time |
| Column Oven Temperature | ± 5°C | Consistent peak shape and retention time |
| Mobile Phase Buffer pH | ± 0.2 units | Consistent peak shape and retention time |
Bioanalytical Method Development for Research Sample Analysis
The quantification of indacaterol maleate in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and clinical research. ijpacr.comresearchgate.net Bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the drug typically found in these samples. fda.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of indacaterol. ijpacr.comhrpub.orghrpub.org These methods offer high sensitivity, with lower limits of quantification (LLOQ) reported to be as low as 10 pg/mL in serum and plasma. tga.gov.au For urine samples, LC-MS/MS methods have been validated with a linear range of 0.075 to 100 ng/mL. researchgate.netnih.gov
Sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix. For indacaterol, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques have been successfully employed. ijpacr.comhrpub.organapharmbioanalytics.com LLE, often using ethyl acetate, provides a simple and fast method for extracting indacaterol from plasma and urine. researchgate.nethrpub.orghrpub.orgnih.gov SPE, sometimes performed online, offers a more sophisticated and potentially cleaner extraction. nih.gov
The stability of indacaterol in biological samples under various storage conditions is also a critical aspect of bioanalytical method validation. Studies have demonstrated the stability of indacaterol in spiked plasma and serum samples for up to 13 months when stored at ≤ -18°C. tga.gov.au Short-term, long-term, and freeze-thaw stability have also been established to ensure sample integrity throughout the analysis process. nih.govresearchgate.net
A summary of developed bioanalytical methods for indacaterol is provided below.
| Analytical Technique | Matrix | Extraction Method | LLOQ | Linearity Range |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.075 ng/mL | 0.075 - 100 ng/mL |
| UPLC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 2 pg/mL | 2 - 250 pg/mL |
| LC-MS/MS | Human Serum | - | 10 pg/mL | 10 - 2000 pg/mL |
| HPLC-MS/MS | Human Urine | Liquid-Liquid Extraction (LLE) | 0.075 ng/mL | 0.075 - 100 ng/mL |
| RP-UPLC | Rat Lung Tissue | Molecularly Imprinted Solid-Phase Extraction (MISPE) | 0.10 µg/mL | 0.10 - 100.0 µg/mL |
These validated bioanalytical methods are essential tools for advancing the understanding of indacaterol's pharmacokinetic profile and its effects in clinical and research settings. researchgate.nethrpub.org
Pharmaceutical Formulation Science and Advanced Manufacturing
Excipient Compatibility Studies in Dry Powder Formulations
The development of effective Dry Powder Inhaler (DPI) formulations for indacaterol (B1671819) maleate (B1232345) relies on the selection of suitable excipients that ensure product stability, manufacturability, and optimal aerosol performance. Carrier-based formulations are the most common approach for low-dose, potent drugs like indacaterol, utilizing excipients to enhance powder flow, aid in dose metering, and facilitate the dispersion of the active pharmaceutical ingredient (API) during inhalation. mdpi.commdpi.com
Lactose (B1674315) monohydrate is the most widely used excipient in DPI formulations, including those for indacaterol maleate, due to its well-established safety profile, physicochemical stability, and compatibility with most active ingredients. mdpi.comnih.gov Formulations for indacaterol maleate, such as that used in the Breezhaler® device, commonly contain lactose monohydrate as a coarse carrier and magnesium stearate (B1226849) as a lubricant or force control agent. tga.gov.aueuropa.euresearchgate.net Magnesium stearate can be added to reduce the adhesive forces between the drug and carrier particles, which can improve the efficiency of drug release and dispersion upon inhalation. researchgate.nettandfonline.com
The compatibility and stability of these excipients with indacaterol maleate are critical. For instance, the physical form of the API within the formulation, whether crystalline or amorphous, can impact chemical stability. googleapis.com While detailed public data on formal excipient compatibility studies for every formulation is limited, the successful commercialization and stable shelf-life of products containing these excipients serve as de facto evidence of their compatibility under specified storage conditions.
Micronization and Particle Engineering for Inhalation Delivery
For effective delivery to the lungs, active pharmaceutical ingredients in DPIs must possess an aerodynamic particle size typically in the range of 1–5 micrometers (µm). mdpi.commdpi.comspringermedizin.de Particles larger than 5 µm tend to impact the upper respiratory tract, while particles smaller than 1 µm may be exhaled. nih.gov Achieving this optimal particle size for indacaterol maleate necessitates specialized processing techniques, primarily micronization and advanced particle engineering methods. mdpi.com
Micronization is a common top-down approach used to reduce the particle size of crystalline drug substances. nih.gov Air jet milling is a frequently employed method for the micronization of indacaterol maleate. inke.es This process uses high-velocity streams of compressed air to induce particle-on-particle collisions, effectively breaking down larger crystals into finer particles suitable for inhalation. nih.gov However, the high mechanical energy involved in jet milling can have drawbacks, such as creating particles with high surface energy, electrostatic charges, and the formation of amorphous regions on the particle surface, which can increase cohesiveness and affect formulation stability. nih.govepo.org
Particle Engineering encompasses a range of "bottom-up" techniques that offer greater control over particle properties beyond just size. These methods build particles with specific characteristics (e.g., size, shape, density, and surface morphology) to improve aerosol performance. tandfonline.comtandfonline.com
Spray Drying: This technique involves atomizing a liquid feedstock containing the drug and excipients into a hot gas medium, causing the rapid evaporation of the solvent and the formation of dry particles. nih.gov Spray drying can produce particles with defined morphologies, such as porous particles, which can exhibit improved fluidization and dispersibility. googleapis.comfrontiersin.org For example, a carrier-free formulation combining ciclesonide (B122086) and indacaterol maleate was developed using spray-drying technology with cyclodextrins to create ultra-flying microparticles, resulting in a fine particle fraction (FPF) exceeding 60% for both drugs. nih.gov
Suspension-Based Spray Drying: To overcome challenges with poorly soluble drugs like indacaterol, suspension-based spray drying can be used. In this method, micronized drug crystals are suspended in a liquid medium with dissolved excipients (e.g., phospholipids) and then spray-dried. googleapis.comfrontiersin.org This allows the formulation of crystalline drug particles with engineered surfaces, enhancing stability and aerosol performance. frontiersin.org
Co-Micronization: In the formulation of fixed-dose combinations, active ingredients can be micronized together. For instance, in the combination product of indacaterol maleate and glycopyrronium (B1196793) bromide, glycopyrronium bromide is first blended with magnesium stearate and then micronized to create a "pharmaceutical intermediate," which is subsequently blended with micronized indacaterol maleate and other excipients. tga.gov.au This co-processing step is critical for ensuring content uniformity and consistent delivery of both drugs.
These engineering processes are crucial for optimizing the fine particle fraction (FPF)—the proportion of the delivered dose with an aerodynamic diameter less than 5 µm—which is a key determinant of the drug's therapeutic efficacy. tandfonline.comtandfonline.com
Control of Amorphous Content in Micronized Indacaterol Maleate
The mechanical stress from micronization processes like air jet milling can disrupt the crystalline lattice of indacaterol maleate, generating amorphous (non-crystalline) content on the particle surfaces. inke.esepo.org While preliminary studies showed that the amorphous form of indacaterol maleate is relatively stable, it is thermodynamically unstable over the long term and can eventually recrystallize. inke.es This physical instability is undesirable in a pharmaceutical product, as it can alter particle properties and drug performance. Furthermore, amorphous material can be more susceptible to chemical degradation. inke.es Therefore, controlling and minimizing the amorphous content is a critical step in manufacturing.
A study investigated methods to reduce the amorphous content of micronized indacaterol maleate, which initially contained 25% amorphous material. inke.es The primary method explored was annealing, a process that involves exposing the material to conditions that promote recrystallization in a controlled manner.
Annealing Strategies and Findings:
Water Vapor Annealing: Exposing the micronized powder to water vapor was investigated. At 25°C, even at high relative humidity (RH), crystallization was very slow. However, increasing the temperature in conjunction with high humidity accelerated the process. Annealing at 50°C and 75% RH for 24 hours successfully reduced the amorphous content to below the detection limit of 0.5%. inke.es
Organic Solvent Vapor Annealing: The use of organic solvent vapors, such as ethanol (B145695) and methanol (B129727), was found to be much faster at inducing crystallization even at room temperature. Exposing the material to an ethanol atmosphere at 25°C reduced the amorphous content significantly within just 4 hours. inke.es However, this rapid method led to the formation of an undesired impurity due to an interaction between indacaterol maleate and ethanol. inke.es
The results highlight a trade-off between the speed of amorphous content reduction and the risk of chemical degradation. While organic solvent vapors are efficient, the potential for impurity formation makes humidity-based annealing the preferred, albeit slower, method for ensuring the final product's purity and stability. inke.es
| Condition | Time | Final Amorphous Content (%) | Impurity Formation |
|---|---|---|---|
| 25°C / 60% RH | > 6 months | Stable (No change) | No |
| 25°C / 70% RH | 7 days | 15% | No |
| 50°C / 75% RH | 24 hours | < 0.5% | No |
| 25°C / Ethanol Vapor | 4 hours | < 0.5% | Yes |
Dry Powder Inhaler Formulation Design Principles
The performance of a DPI is a complex interplay between the formulation, the inhaler device, and the patient's inhalation effort. mdpi.comspringermedizin.de The fundamental goal of formulation design is to ensure that the correct dose of the drug can be reliably and efficiently aerosolized and delivered to the lungs. mdpi.com
Optimizing the drug constituent formulation is critical to match the dispersion mechanism of the inhaler device. mdpi.comspringermedizin.de For carrier-based systems, which are common for indacaterol maleate, the formulation consists of micronized drug particles adhering to the surface of larger carrier particles (typically lactose). mdpi.com The key challenge is to balance the adhesive forces: they must be strong enough to prevent segregation during manufacturing and handling, yet weak enough to be overcome by the turbulent energy generated during the patient's inhalation, allowing the fine drug particles to be detached from the carrier and inhaled. springermedizin.de
Several factors are optimized to achieve this balance:
Particle Size and Morphology: As discussed, the API must be micronized to a 1–5 µm range. mdpi.com The properties of the carrier are also crucial; variations in carrier particle size, shape, and surface roughness can significantly impact powder flowability and drug disaggregation. tandfonline.com
Drug-to-Excipient Ratio: The ratio of API to carrier influences dose uniformity and aerosol performance. For potent drugs like indacaterol, the drug loading is very low. preprints.org In developing generic versions, if a different formulation is used, regulatory bodies may require data from testing multiple drug-to-excipient ratios to demonstrate comparable performance. fda.gov
Use of Force Control Agents: Additives like magnesium stearate can be included in small amounts to modify the drug-carrier interaction. researchgate.nettandfonline.com These agents can reduce the force of adhesion, leading to a higher Fine Particle Fraction (FPF) and more efficient drug delivery. tandfonline.com
The design of the inhaler device itself dictates the amount of dispersion energy available. Low-resistance devices like the Breezhaler® require a higher inspiratory flow rate from the patient to generate the necessary turbulence for powder dispersion compared to high-resistance devices. springermedizin.de The formulation must be robust enough to perform consistently across the range of inspiratory efforts expected from the patient population. tandfonline.com
For generic orally inhaled products (OIPs), demonstrating bioequivalence (BE) to a reference listed drug (RLD) is a complex process established through an aggregate weight of evidence from in vitro, pharmacokinetic, and clinical studies. nih.gov In vitro studies are highly sensitive for detecting differences in product performance and are a cornerstone of the BE assessment. fda.govnih.gov
Regulatory agencies like the U.S. FDA provide specific guidance for establishing in vitro BE for products like indacaterol maleate inhalation powder. fda.gov The goal is to ensure that the generic product delivers the same amount of active ingredient to the site of action in the lungs as the originator product. nih.gov Key in vitro tests include:
Single Actuation Content (SAC): This test measures the amount of drug delivered per actuation. It is performed at different flow rates (e.g., 30, 60, and 90 L/min) to simulate different patient inhalation efforts and at the beginning, middle, and end of the product's life to ensure consistent dosing. fda.govfda.gov
Aerodynamic Particle Size Distribution (APSD): This test characterizes the size distribution of the aerosolized particles, which predicts where in the respiratory tract the drug will deposit. It is typically performed using a cascade impactor at various flow rates and at the beginning and end of the product's life. fda.govfda.gov
To establish BE, the test (T) product should ideally be qualitatively (Q1) and quantitatively (Q2) the same as the reference (R) product. fda.gov The BE assessment involves comparing the T and R products using at least three different batches of each, manufactured from different lots of drug substance and excipients. fda.govfda.gov
| Test | Purpose | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| Single Actuation Content (SAC) | Ensures consistent delivered dose per inhalation. | - Flow Rates: 30, 60, 90 L/min
| Equivalence based on Population Bioequivalence (PBE) analysis. fda.gov |
| Aerodynamic Particle Size Distribution (APSD) | Determines the particle size profile to predict lung deposition. | - Flow Rates: e.g., 28.3, 60, 90 L/min
| Comparison of particle size distribution profiles between test and reference products. fda.govfda.gov |
Advanced Formulation Strategies for Fixed-Dose Combinations
Combining indacaterol with other active ingredients, such as a long-acting muscarinic antagonist (LAMA) like glycopyrronium bromide or an inhaled corticosteroid (ICS) like mometasone (B142194) furoate, into a single inhaler offers therapeutic advantages. tandfonline.com However, formulating these fixed-dose combinations (FDCs) presents unique challenges, requiring advanced strategies to ensure the stability, compatibility, and concurrent delivery of all components.
One key strategy involves the selection of an appropriate salt form for the API. In the development of FDCs containing indacaterol and mometasone furoate, the acetate (B1210297) salt of indacaterol is used instead of the maleate salt. nih.govtandfonline.com This change can be driven by a need to optimize physicochemical properties, improve compatibility between the different APIs, or enhance the stability of the final combination product. nih.govfrontiersin.org Studies have shown that indacaterol acetate is comparable to indacaterol maleate in terms of efficacy and systemic exposure. nih.gov
Another challenge is ensuring homogeneous blending and aerosolization of multiple APIs, which may have different physical properties. The manufacturing process for the indacaterol/glycopyrronium FDC involves a multi-step blending process where glycopyrronium is first co-micronized with magnesium stearate before being blended with micronized indacaterol and lactose. tga.gov.au This separate processing of one component helps create a more uniform final powder blend. tga.gov.au
Advanced particle engineering techniques are also being employed for FDCs. Spray drying, for instance, can be used to create composite microparticles where multiple APIs are incorporated into a single particle with controlled properties. googleapis.comnih.gov A study on a carrier-free FDC of indacaterol maleate and ciclesonide utilized spray drying to produce particles with excellent aerosolization properties. nih.gov Another approach involves spray-blending, where separate feedstocks—one containing a dispersion of a crystalline API (like indacaterol maleate) and another with excipients or a second API—are mixed just before being spray-dried. googleapis.com This technique minimizes the time the API is exposed to a solution phase, thereby reducing the formation of amorphous content and improving stability. googleapis.com
These strategies are crucial because the aerodynamic behavior of one drug in an FDC can be influenced by the presence of the other. For the indacaterol/glycopyrronium combination, an increase in the fine particle mass (FPM) of indacaterol was observed compared to the single-agent product, which necessitated a reduction of the indacaterol dose in the FDC to achieve comparable systemic exposure. tga.gov.au This highlights the need for careful formulation and device optimization for each specific FDC.
Physicochemical Interactions in Multi-Component Formulations
The development of multi-component dry powder inhaler (DPI) formulations, such as those containing indacaterol maleate, requires a comprehensive understanding of the potential physicochemical interactions between the active pharmaceutical ingredients (APIs) and between the APIs and excipients. These interactions can significantly influence the stability, uniformity, and aerosol performance of the final product.
Research into fixed-dose combinations (FDCs) has shown that such interactions are not uncommon. For instance, during the development of a triple-combination therapy involving indacaterol acetate (a different salt of indacaterol), glycopyrronium bromide, and mometasone furoate, a notable pharmaceutical interaction was observed. d-nb.info This interaction resulted in an increased fine particle mass for mometasone furoate in the triple FDC compared to the dual-combination product containing only indacaterol and mometasone furoate. d-nb.info This highlights how the presence of a third component, glycopyrronium bromide, can alter the aerosolization properties of mometasone furoate within the same delivery device.
The physical form of the API, whether amorphous or crystalline, is another critical factor. Spray drying can be used to engineer particles to be in a specific state. google.com However, amorphous domains, which have higher energy, can be thermodynamically unstable and may recrystallize over time, potentially altering particle size and decreasing aerosol performance. google.com These higher-energy regions can also exhibit different solubility profiles and reduced chemical stability compared to their crystalline counterparts. google.com
To manage these interactions and improve formulation properties, advanced techniques like spray drying with specific excipients are employed. In a study developing a carrier-free DPI combining indacaterol maleate and ciclesonide, cyclodextrins were used to address the properties of the individual components. nih.gov Specifically, Crysmeb was identified as the most effective cyclodextrin (B1172386) for complexing with the highly hydrophobic ciclesonide, which enabled the creation of a stable solution for atomization. nih.govuliege.be Concurrently, HPβCD was chosen to create deflated particle shapes in a spray-dried suspension, a morphology known to be beneficial for aerosolization performance. nih.govuliege.be These engineered particles demonstrated superior aerosolization, with fine particle fractions exceeding 60% for both drugs. nih.gov
Table 1: Physicochemical Interactions and Formulation Strategies for Indacaterol Maleate Combinations
| Drug Combination | Observed Interaction / Formulation Challenge | Formulation Strategy | Reference |
|---|---|---|---|
| Indacaterol Acetate / Glycopyrronium Bromide / Mometasone Furoate | Pharmaceutical interaction increased the fine particle mass (FPM) of mometasone furoate in the triple combination compared to the dual combination. | Dose adjustment of mometasone furoate to achieve comparable efficacy. | d-nb.info |
| Indacaterol Maleate / Ciclesonide | High hydrophobicity of ciclesonide; need for optimal particle morphology for aerosolization. | Utilized spray-drying with cyclodextrins (Crysmeb, HPβCD) to enhance solubility and create "ultra-flying" microparticles with a deflated shape. | nih.govuliege.be |
| Indacaterol Maleate / Mometasone Furoate / Glycopyrronium Bromide | Potential for API to exist in a higher-energy, less stable amorphous state after spray drying. | Spray-blending of high-drug-content particles with spray-dried vehicle particles to reduce the formation of amorphous API and improve chemical stability. | google.com |
Formulation-Driven Adjustments in Drug Ratios (e.g., Fine Particle Mass optimization)
The interactions within a multi-component formulation often necessitate adjustments to the drug ratios to ensure consistent and optimal delivery of each active ingredient to the lungs. A primary goal is the optimization of the Fine Particle Mass (FPM) or Fine Particle Dose (FPD), which represents the portion of the drug with an aerodynamic diameter suitable for reaching the deep lung (typically <5 µm). tga.gov.aunih.gov
A clear example of this is seen in the development of the fixed-dose combination of indacaterol maleate and glycopyrronium bromide (marketed as Ultibro Breezhaler). tga.gov.au The product was initially intended to contain 150 µg of indacaterol and 50 µg of glycopyrronium, a 3:1 ratio. tga.gov.au However, development studies revealed that the FPM of indacaterol was higher in the combination product than in the indacaterol monotherapy product at the same dosage. tga.gov.autga.gov.au This increased exposure to indacaterol in the combination formulation was attributed to the increased FPD. tga.gov.au
To address this, the dose of the indacaterol component was reduced to 110 µg, resulting in a new indacaterol-to-glycopyrronium ratio of 2.2:1. tga.gov.au This adjustment was made to ensure that the FPM of each drug in the combination product was comparable to the FPM produced by their respective monotherapy products. tga.gov.au Specifically, the 110 µg dose of indacaterol in the combination was calculated to deliver an FPM of 48 µg, which is commensurate with the 47.7 µg FPM from the 150 µg monotherapy dose. tga.gov.au This demonstrates a deliberate, formulation-driven adjustment of the drug ratio to achieve bioequivalence in terms of lung deposition. tga.gov.au
Similarly, in the development of the triple therapy containing indacaterol acetate, glycopyrronium bromide, and mometasone furoate, the observed increase in the FPM of mometasone furoate due to pharmaceutical interactions also led to dose adjustments to ensure the delivered dose provided comparable efficacy to other inhaled corticosteroid products. d-nb.info
These examples underscore the principle that in multi-component DPIs, the nominal dose of an API cannot be assumed to have the same delivery characteristics as when formulated alone. The interplay between the components can alter aerosolization behavior, making FPM optimization a critical step in development that directly drives the final, clinically-approved drug ratios.
Table 2: Formulation-Driven Dose Adjustment of Indacaterol Maleate in Combination with Glycopyrronium Bromide
| Parameter | Indacaterol Monotherapy | Initial Combination Formulation | Final Combination Formulation | Reference |
|---|---|---|---|---|
| Indacaterol Nominal Dose | 150 µg | 150 µg | 110 µg | tga.gov.autga.gov.au |
| Glycopyrronium Nominal Dose | N/A | 50 µg | 50 µg | tga.gov.au |
| Indacaterol:Glycopyrronium Ratio | N/A | 3:1 | 2.2:1 | tga.gov.au |
| Indacaterol Fine Particle Mass (FPM) | 47.7 µg | Higher than monotherapy | 48 µg | tga.gov.au |
| Reason for Adjustment | The FPM of indacaterol was found to be higher in the combination product. The dose was reduced from 150 µg to 110 µg to make the FPM of indacaterol in the combination commensurate with the FPM from the monotherapy product. | tga.gov.autga.gov.au |
Drug Discovery and Preclinical Development Methodologies
Rational Drug Design Approaches for Long-Acting Beta2-Agonists
The design of indacaterol (B1671819) was a deliberate process, moving away from modifications of existing short-acting agonists and instead focusing on creating a novel chemical entity with an inherent once-daily profile. nih.gov This was guided by specific hypotheses concerning the molecular properties that govern the duration of action for β2-adrenoceptor agonists.
A central tenet in the design of indacaterol and other long-acting beta2-agonists (LABAs) was the lipophilicity-based hypothesis. nih.govacs.org This hypothesis posits that a compound's duration of action is significantly influenced by its lipophilicity, which governs its affinity for the cell membrane. nih.govresearchgate.net The cell membrane can act as a reservoir for the drug, from which it slowly partitions to access the β2-adrenoceptor, thereby prolonging its effect. researchgate.net
Researchers in the field established Quantitative Structure-Activity Relationship (QSAR) models which highlighted the critical role of lipophilicity (expressed as logD at pH 7.4) and ionization (pKa) in controlling the duration of β2-agonist activity. nih.govresearchgate.net These models suggested that compounds with a logD(7.4) greater than 2 and a secondary amine pKa above 8.0 would exhibit ultra-long duration of action. nih.govresearchgate.net
Following this hypothesis, medicinal chemists synthesized and evaluated an 8-hydroxyquinolinone 2-aminoindan (B1194107) series of β2-adrenoceptor agonists. nih.govacs.org By systematically modifying the substitution on the 2-aminoindan part of the molecule, they could fine-tune the compound's properties. The 5,6-diethylindan analogue, which was ultimately identified as indacaterol, was found to possess the optimal balance of lipophilicity, potency, and intrinsic efficacy to achieve a rapid onset and an ultra-long duration of action. nih.govacs.org
In Vitro Pharmacological Screening and Profiling Techniques
The preclinical evaluation of indacaterol involved a comprehensive suite of in vitro assays to characterize its pharmacological activity and establish its profile relative to existing therapies.
High-throughput screening (HTS) is essential in modern drug discovery for efficiently evaluating large numbers of compounds. For β2-agonists, these assays are designed to measure the functional consequence of receptor activation. A common HTS method involves cell lines engineered to express the human β2-adrenoceptor. plos.orginnoprot.com
Upon agonist binding, the β2-adrenoceptor, a G-protein-coupled receptor (GPCR), stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). drugbank.compatsnap.com HTS assays can quantify this change in cAMP levels, often using fluorescence or luminescence-based biosensors, to determine a compound's potency (the concentration required to produce a half-maximal effect, or EC50) and efficacy (the maximum response achievable, or Emax). innoprot.com Another approach is the enzyme-linked receptor assay (ELRA), which can be used for rapid, high-throughput detection of β-agonists. plos.org
A crucial step in preclinical development is to compare the new chemical entity against established reference compounds. In vitro studies characterized indacaterol as a high-efficacy agonist at the human β2-adrenoreceptor. nih.gov Its intrinsic activity was found to be higher than that of salmeterol (B1361061). nih.gov Furthermore, its binding affinity was similar to formoterol (B127741). nih.gov
Indacaterol's functional selectivity for the β2-adrenoceptor over the β1-adrenoceptor was similar to formoterol, while its selectivity over the β3-adrenoceptor was comparable to both formoterol and salbutamol. nih.gov This detailed in vitro profiling provided an early indication of its potential therapeutic window and receptor interaction characteristics compared to twice-daily LABAs. ijbcp.com
| Compound | Agonist Activity (Emax vs. Isoproterenol) | Potency (pEC50) | Receptor Selectivity (β2 vs. β1) |
| Indacaterol | Full Agonist (73-89%) | 7.2 - 8.1 | High |
| Formoterol | Full Agonist | 7.7 - 8.6 | Moderate |
| Salmeterol | Partial Agonist (46-50%) | 7.3 - 7.9 | High |
| Salbutamol | Full Agonist | 6.5 - 7.0 | Low |
Note: Emax values represent the maximal response as a percentage of the full agonist isoproterenol. pEC50 is the negative logarithm of the molar concentration that produces a half-maximal response. Data compiled from multiple preclinical studies; exact values may vary between assays.
Development of Novel Assay Systems for Preclinical Evaluation
Beyond standard receptor binding and cell-based functional assays, the development of indacaterol utilized more complex in vitro systems that better mimic physiological conditions. A key assay was the in vitro superfused, electrically stimulated guinea-pig tracheal strip model. nih.govacs.org
This organ bath system allows for the assessment of a compound's functional onset and duration of action on actual airway smooth muscle tissue. nih.govacs.org In this assay, tracheal tissue is stimulated electrically to induce contraction. The test compound is then added to the superfusion buffer, and its ability to relax the pre-contracted tissue is measured over time. To determine the duration of action, the compound is washed out, and the time it takes for the contractile response to return is monitored. acs.org
This assay was instrumental in demonstrating that indacaterol possessed a unique and desirable profile, combining a rapid onset of action comparable to formoterol with a long duration of action exceeding that of salmeterol. nih.govacs.org The results from this assay, which could be rationalized by considering the lipophilicity, potency, and intrinsic efficacy of the compounds, provided strong preclinical evidence for its once-daily potential. nih.govacs.org
Strategic Approaches in Accelerated Drug Development (Methodological Aspects)
The clinical development of indacaterol was notably expedited through the use of an innovative adaptive seamless trial design. nih.govnih.gov This approach streamlines the drug development process by combining traditionally separate clinical trial phases—in this case, a Phase IIb dose-finding study and a Phase III confirmatory efficacy and safety study—into a single, unified trial. nih.gov
The study for indacaterol was designed with two stages. nih.gov The first stage was a dose-finding phase where patients were randomized to receive one of four different doses of indacaterol, placebo, or active comparators (formoterol and tiotropium). nih.gov After a pre-specified period (14 days), an independent data monitoring committee performed an interim analysis of the unblinded data. nih.gov
Based on pre-defined criteria for efficacy (trough and early bronchodilator effect) and all available safety data, the committee selected two indacaterol doses to move forward. nih.gov The sponsor, investigators, and patients remained blinded to the results of this analysis. Patients in the selected dose groups, along with the placebo and tiotropium (B1237716) groups, continued into the second stage of the study for a longer duration (26 weeks) to provide the necessary data for regulatory submission. nih.gov The unselected indacaterol dose arms and the formoterol arm were discontinued. nih.gov This adaptive design proved to be an efficient method for selecting the optimal doses and confirming efficacy and safety within a single trial, thereby shortening timelines and reducing costs compared to a traditional, sequential development program. nih.gov
Bridging Studies and Dose Optimization Methodologies for Combination Products
Bridging studies are essential in drug development to extrapolate data between different formulations, dosages, or other conditions, thereby reducing the need for duplicative studies. For inhaled products like indacaterol, these studies are critical when developing fixed-dose combinations (FDCs) to ensure that the characteristics of the individual components are maintained within the new product.
A key example in the indacaterol development program was a study designed to bridge the maleate (B1232345) salt with the acetate (B1210297) salt of indacaterol. nih.govfirstwordpharma.com The acetate salt was selected for the development of a once-daily inhaled FDC containing indacaterol, the long-acting muscarinic antagonist (LAMA) glycopyrronium (B1196793) bromide, and the inhaled corticosteroid (ICS) mometasone (B142194) furoate. firstwordpharma.com A randomized, double-blind, three-period crossover study was conducted in patients with asthma to investigate the lung function, pharmacokinetics (PK), and tolerability of indacaterol maleate 150 µg and indacaterol acetate 150 µg compared to a placebo. firstwordpharma.com
The results demonstrated that the systemic exposure of indacaterol was comparable between the two salt forms. nih.gov Furthermore, both salts produced statistically significant improvements in lung function versus placebo, with similar efficacy profiles. nih.govfirstwordpharma.com This successful bridging study allowed the extensive data from indacaterol maleate to support the development of the new combination product featuring indacaterol acetate. nih.govd-nb.info
Dose optimization for FDCs containing indacaterol was built upon the well-established efficacy and safety profiles of the individual components. nih.govd-nb.info Indacaterol itself was subject to rigorous dose-finding trials during its initial development, which identified 75 µg as the minimum clinically effective dose, with 150 µg and 300 µg providing even greater improvements in lung function. nih.gov An adaptive seamless design was employed in a key clinical study, which combined the dose-finding stage (Phase IIb) with the efficacy and safety confirmation stage (Phase III) into a single trial. nih.gov This efficient approach allowed for the selection of the 150 µg and 300 µg doses to move forward into the 26-week evaluation stage based on predefined efficacy and safety criteria. nih.gov This foundational knowledge of the dose-response relationship for indacaterol monotherapy was crucial for selecting the optimal dose (150 µg) to advance into Phase III studies for the FDCs IND/GLY/MF and IND/MF. nih.gov
Table 1: Pharmacokinetic and Efficacy Bridging Data for Indacaterol Salts
| Parameter | Indacaterol Maleate (150 µg) | Indacaterol Acetate (150 µg) | Placebo |
| Pharmacokinetics (Day 14) | |||
| AUC₀₋₂₄h,ss (pg·h/mL) | 5370 | 5420 | N/A |
| Cₘₐₓ,ss (pg/mL) | 459 | 473 | N/A |
| Efficacy (Day 14) | |||
| LS Mean Δ vs. Placebo in Trough FEV₁ (mL) | 186 | 146 | - |
| LS Mean Δ vs. Placebo in FEV₁ AUC₀₋₄h (mL) | 248 | 245 | - |
| Data derived from a crossover study in asthma patients. nih.gov | |||
| AUC₀₋₂₄h,ss: Area under the concentration-time curve from 0 to 24 hours at steady state; Cₘₐₓ,ss: Maximum concentration at steady state; FEV₁: Forced Expiratory Volume in 1 second; LS Mean Δ: Least-squares mean treatment difference. |
Parallel Development Frameworks for Single and Fixed-Dose Combinations
The development of indacaterol-based combination therapies for asthma marked a strategic departure from traditional, sequential development pathways. Instead of first developing and approving a dual-combination product (e.g., a LABA/ICS) and only then initiating development of a triple-combination (LABA/LAMA/ICS), a novel parallel framework was adopted. nih.gov This strategy was implemented through the comprehensive PLATINUM clinical trial program. nih.govnih.gov
This single-development plan was designed to evaluate two separate FDCs concurrently:
Indacaterol/Mometasone Furoate (IND/MF): A dual-combination LABA/ICS. nih.gov
Indacaterol/Glycopyrronium/Mometasone Furoate (IND/GLY/MF): A triple-combination LABA/LAMA/ICS. nih.gov
The PLATINUM program consisted of four key Phase III studies. The QUARTZ and PALLADIUM studies evaluated the dual-combination IND/MF, while the IRIDIUM and ARGON studies evaluated the triple-combination IND/GLY/MF. nih.govnih.gov This approach allowed for the simultaneous generation of pivotal data for both products. A unique feature of the IRIDIUM study was the inclusion of the IND/MF combination as an internal comparator against the triple therapy, alongside a marketed competitor, salmeterol/fluticasone. nih.gov
This parallel strategy, after agreement with regulatory authorities, proved highly efficient. nih.gov It was estimated that this combined, parallel approach accelerated the development and potential approval of the triple-combination therapy (IND/GLY/MF) by approximately four years compared to what would have been expected with a traditional, sequential development model. nih.govnih.gov This framework demonstrates an innovative regulatory and clinical strategy to expedite the availability of new therapeutic options.
Table 2: Overview of the PLATINUM Parallel Development Program
| Study Name | Product(s) Evaluated | Key Comparator(s) | Development Arm |
| QUARTZ | IND/MF | Mometasone Furoate | Dual-Combination (LABA/ICS) |
| PALLADIUM | IND/MF | Mometasone Furoate; Salmeterol/Fluticasone | Dual-Combination (LABA/ICS) |
| IRIDIUM | IND/GLY/MF | IND/MF; Salmeterol/Fluticasone | Triple-Combination (LABA/LAMA/ICS) |
| ARGON | IND/GLY/MF | Salmeterol/Fluticasone + Tiotropium | Triple-Combination (LABA/LAMA/ICS) |
| Based on the clinical trial program for indacaterol-based fixed-dose combinations. nih.govnih.govresearchgate.net |
Q & A
Q. How does the pharmacological mechanism of Indacaterol maleate influence experimental design for COPD studies?
- Methodological Answer : As a long-acting β2-adrenoceptor agonist (LABA), Indacaterol maleate’s ultra-long duration (>24 hours) necessitates crossover studies with washout periods to avoid carryover effects. Dose-response studies should measure forced expiratory volume (FEV₁) at 0–12 hours (peak effect) and 22–24 hours (trough) to assess bronchodilation sustainability. Include safety endpoints like cough incidence, which is salt-dependent (higher with maleate vs. acetate) .
- Key Parameters :
- Use spirometry with standardized protocols (e.g., ATS/ERS guidelines).
- Monitor systemic exposure via plasma pharmacokinetics (Cmax, AUC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between Indacaterol maleate and acetate salts?
- Methodological Answer : Comparative studies must standardize delivery devices (e.g., Breezhaler vs. Twisthaler) due to differences in aerosol particle size and lung deposition. For example, Indacaterol acetate 150 µg via Breezhaler achieves comparable systemic exposure to maleate 500 µg via Twisthaler. Use crossover designs with pharmacokinetic sampling at 5 min–24 h post-dose to capture rapid absorption (Tmax: ~15 min) and prolonged elimination .
- Data Interpretation :
- Table 1 : Pharmacokinetic Profiles of Indacaterol Salts
| Parameter | Maleate (500 µg) | Acetate (150 µg) |
|---|---|---|
| Cmax (pg/mL) | 1200 | 850 |
| AUC₀–24h (h·pg/mL) | 9800 | 9200 |
| Tmax (h) | 0.25 | 0.25 |
| Source: Adapted from pharmacokinetic curves in |
Q. What strategies are effective for analyzing stability-indicating profiles of Indacaterol maleate under stress conditions?
- Methodological Answer : Accelerated stability studies should expose the drug to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Use HPLC-PDA with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) to separate degradation products. Validate method specificity via forced degradation studies showing resolution between parent drug and impurities (>2.0 resolution factor) .
- Advanced Tip : Pair with LC-MS/MS to identify degradation pathways (e.g., maleic acid dissociation or oxidation of the indole ring).
Data Contradiction & Reproducibility
Q. How should researchers address contradictory findings in efficacy between preclinical and clinical studies of Indacaterol maleate?
- Methodological Answer : Preclinical-to-clinical translation gaps often arise from interspecies differences in β2-receptor density/metabolism. Mitigate this by:
Using human bronchial epithelial cell models (e.g., BEAS-2B) for in vitro cAMP assays.
Validating animal doses via allometric scaling (e.g., mouse → human dose: divide by 12.3).
Conducting meta-analyses of Phase III trials (e.g., comparing FEV₁ improvement vs. placebo across studies) .
Q. What experimental controls are critical when comparing Indacaterol maleate with other LABAs in COPD trials?
- Methodological Answer :
- Active Comparator : Use tiotropium or formoterol as controls to assess relative bronchodilation.
- Placebo Arm : Required to quantify absolute efficacy.
- Blinding : Double-blind designs minimize bias in subjective endpoints (e.g., symptom diaries).
- Statistical Adjustments : Apply mixed-effects models to account for dropout rates common in COPD cohorts .
Ethical & Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines in studies involving Indacaterol maleate?
- Methodological Answer :
- Informed Consent : Disclose risks like paradoxical bronchospasm (incidence: ~2% in trials).
- Conflict of Interest : Declare funding sources (e.g., industry-sponsored trials).
- Data Transparency : Share adverse event (AE) data publicly, including cough incidence linked to the maleate salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
